molecular formula C32H20N2O3S B304545 2-benzoyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one

2-benzoyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one

Cat. No. B304545
M. Wt: 512.6 g/mol
InChI Key: QWZFELCNGOAKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzoyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological properties.

Scientific Research Applications

2-benzoyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one has been studied for its potential applications in scientific research. Specifically, this compound has been investigated for its potential as an anti-cancer agent, as well as for its ability to inhibit certain enzymes and receptors in the body. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging applications.

Mechanism of Action

The mechanism of action of 2-benzoyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one is not fully understood. However, it has been suggested that this compound may interact with certain enzymes and receptors in the body, leading to changes in cellular signaling pathways and ultimately resulting in biological effects. Additionally, this compound has been shown to have fluorescent properties, which may make it useful for imaging applications.
Biochemical and Physiological Effects:
2-benzoyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes and receptors in the body, which may have implications for the treatment of certain diseases. Additionally, this compound has been shown to have fluorescent properties, which may make it useful for imaging applications.

Advantages and Limitations for Lab Experiments

One advantage of using 2-benzoyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one in lab experiments is its unique chemical structure, which may allow for specific interactions with certain enzymes and receptors in the body. Additionally, the fluorescent properties of this compound may make it useful for imaging applications. However, one limitation of using this compound in lab experiments is the potential for variability in yield and purity depending on the specific conditions used for synthesis.

Future Directions

There are several potential future directions for research on 2-benzoyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one. One direction is to further investigate the potential anti-cancer properties of this compound, as well as its ability to inhibit certain enzymes and receptors in the body. Additionally, further research could be done to optimize the synthesis method for this compound, in order to improve yield and purity. Finally, the fluorescent properties of this compound could be further explored for potential imaging applications.

Synthesis Methods

The synthesis of 2-benzoyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one involves a multi-step process that includes the use of various reagents and solvents. The synthesis method has been described in several research articles, and the yield and purity of the compound can vary depending on the specific conditions used. Overall, the synthesis method involves the preparation of intermediate compounds that are then used to form the final product.

properties

Product Name

2-benzoyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one

Molecular Formula

C32H20N2O3S

Molecular Weight

512.6 g/mol

IUPAC Name

13-benzoyl-16-(4-methoxyphenyl)-14-pyrrol-1-yl-12-thia-10-azatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13,15-heptaen-8-one

InChI

InChI=1S/C32H20N2O3S/c1-37-21-15-13-19(14-16-21)24-25-22-11-5-6-12-23(22)30(36)27(25)33-32-26(24)28(34-17-7-8-18-34)31(38-32)29(35)20-9-3-2-4-10-20/h2-18H,1H3

InChI Key

QWZFELCNGOAKFD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2C5=CC=CC=C5C4=O)C(=O)C6=CC=CC=C6)N7C=CC=C7

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2C5=CC=CC=C5C4=O)C(=O)C6=CC=CC=C6)N7C=CC=C7

Origin of Product

United States

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